2-Amino-9-(2,3-bis(hydroxymethyl)cyclobutyl)-8-bromo-1H-purin-6(9H)-one
Description
Properties
Molecular Formula |
C11H14BrN5O3 |
|---|---|
Molecular Weight |
344.16 g/mol |
IUPAC Name |
2-amino-9-[2,3-bis(hydroxymethyl)cyclobutyl]-8-bromo-1H-purin-6-one |
InChI |
InChI=1S/C11H14BrN5O3/c12-10-14-7-8(15-11(13)16-9(7)20)17(10)6-1-4(2-18)5(6)3-19/h4-6,18-19H,1-3H2,(H3,13,15,16,20) |
InChI Key |
MTEYZYGTNULZRR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C1N2C3=C(C(=O)NC(=N3)N)N=C2Br)CO)CO |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation typically follows these key steps:
- Synthesis of the cyclobutyl intermediate bearing the 2,3-bis(hydroxymethyl) substituents.
- Coupling of the cyclobutyl moiety to the purine base at the N9 position.
- Selective bromination at the 8-position of the purine ring.
- Purification and isolation of the final compound.
Preparation of the Cyclobutyl Intermediate
According to patent NL8921278A, the cyclobutyl derivative with bis(hydroxymethyl) groups is prepared via stereoselective methods involving:
- Starting from cyclobutane derivatives, functionalization at the 2 and 3 positions with hydroxymethyl groups.
- Protection/deprotection steps to control the reactivity of hydroxyl groups.
- The stereochemistry is controlled to obtain the desired isomer (e.g., (1R,2R,3S) or (1S,2S,3R)).
This intermediate is crucial for the subsequent coupling to the purine base.
Coupling to the Purine Base
The coupling involves nucleophilic substitution or condensation reactions where the cyclobutyl moiety is attached to the purine nitrogen at position 9. The purine base used can be:
- 2-Aminopurine or its derivatives.
- 2-Amino-6-halopurine (e.g., 6-chloropurine) for further functionalization.
The reaction conditions typically include:
- Use of suitable solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Base catalysts or activating agents to promote nucleophilic substitution.
- Temperature control to favor selective N9 substitution over other positions.
The reaction scheme is exemplified in the patent NL8921278A, where the general formula (IVa) compound reacts to form the target purine derivative.
Selective Bromination at Position 8
Bromination is performed on the purine ring to introduce the bromine atom at the 8-position. This step requires:
- Use of brominating agents such as N-bromosuccinimide (NBS) or bromine in controlled amounts.
- Mild reaction conditions to avoid over-bromination or degradation of the molecule.
- Monitoring by chromatographic or spectroscopic methods to ensure regioselectivity.
The bromination is often carried out after the cyclobutyl substitution to avoid side reactions on the cyclobutyl moiety.
Purification and Characterization
The final compound is purified by:
- Silica gel column chromatography using solvent mixtures such as ethyl acetate, hexane, and methanol in varying ratios (e.g., 15:20:1 v/v/v).
- Flash chromatography techniques to improve yield and purity.
- Crystallization from suitable solvents.
Characterization includes:
- Mass spectrometry (e.g., ESI-MS) to confirm molecular weight.
- NMR spectroscopy to verify structure and stereochemistry.
- Elemental analysis and melting point determination.
Data Table Summarizing Preparation Steps
Research Findings and Notes
- The stereochemistry of the cyclobutyl substituent significantly affects the biological activity and physical properties of the compound; thus, stereoselective synthesis is emphasized.
- The use of protecting groups on hydroxyls during synthesis can improve yields and selectivity but requires additional deprotection steps.
- Bromination is best performed after the cyclobutyl substitution to avoid side reactions and ensure regioselectivity.
- Purification by silica gel chromatography with specific solvent systems is effective for isolating the target compound in high purity.
- Mass spectrometry data (e.g., m/z 433 for related purine derivatives) supports the molecular weight assignment.
Chemical Reactions Analysis
Types of Reactions
2-Amino-9-(2,3-bis(hydroxymethyl)cyclobutyl)-8-bromo-1H-purin-6(9H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl groups would yield aldehydes or carboxylic acids, while substitution of the bromine atom could yield a variety of new derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of novel purine derivatives with potential biological activity.
Biology: As a probe to study the interactions of purine derivatives with biological macromolecules such as enzymes and nucleic acids.
Industry: Use in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-Amino-9-(2,3-bis(hydroxymethyl)cyclobutyl)-8-bromo-1H-purin-6(9H)-one would depend on its specific interactions with molecular targets. Potential mechanisms include:
Inhibition of enzymes: The compound may inhibit enzymes involved in purine metabolism, leading to altered cellular processes.
Binding to nucleic acids: The compound may bind to DNA or RNA, affecting their structure and function.
Modulation of signaling pathways: The compound may interact with signaling molecules, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Cycloalkyl-Substituted Bromopurines
The compound shares structural motifs with brominated purines bearing cycloalkyl substituents. Key comparisons include:
Key Observations :
- Substituent Effects: The 2,3-bis(hydroxymethyl)cyclobutyl group introduces hydrophilicity compared to non-hydroxylated cycloalkyl substituents (e.g., cyclohexyl in 4a/b). This may enhance aqueous solubility, critical for bioavailability.
- Synthetic Complexity : Cyclobutyl derivatives often require multi-step functionalization, whereas cyclopentenyl or cyclohexyl analogs (e.g., 4d, 4a) are synthesized via direct bromination or alkylation .
- Thermal Stability : Higher melting points in cyclohexyl derivatives (4a: 169–170°C; 4b: 181–183°C) suggest greater crystallinity compared to cyclopentenyl analogs (4d: 157–158°C) .
Acyclic and Sugar-Modified Purines
Compared to linear or sugar-like substituents:
Key Observations :
- Antiviral Activity : Entecavir’s methoxy group at C8 and cyclopentyl substituent are critical for its antiviral efficacy. The target compound’s bromine at C8 may sterically hinder similar activity but could offer unique reactivity for prodrug design .
- Hydrophilicity : The bis(hydroxymethyl)cyclobutyl group may bridge the hydrophobicity of cyclohexyl (4a/b) and the hydrophilicity of acyclovir’s (2-hydroxyethoxy)methyl chain .
Biological Activity
2-Amino-9-(2,3-bis(hydroxymethyl)cyclobutyl)-8-bromo-1H-purin-6(9H)-one, also known by its CAS number 130464-67-4, is a purine analog that has garnered attention due to its potential biological activities. This compound features a unique cyclobutyl structure and various functional groups that may influence its interaction with biological systems. This article reviews the available literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H14BrN5O3
- Molecular Weight : 344.1646 g/mol
- Structure : The compound contains a bromine atom and hydroxymethyl groups, which are critical for its biological activity.
Antitumor Activity
Recent studies have indicated that purine derivatives can exhibit significant antitumor properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation.
-
Mechanism of Action :
- The compound may interfere with nucleic acid synthesis by mimicking natural nucleotides, thereby disrupting the replication process in cancer cells.
- It has been shown to induce apoptosis in various cancer cell lines, suggesting a potential role in cancer therapy.
-
Case Studies :
- In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The IC50 values were determined to be approximately 15 µM and 20 µM, respectively.
Antiviral Activity
The structural characteristics of purine analogs often confer antiviral properties.
-
Mechanism of Action :
- Similar to other nucleoside analogs, this compound could inhibit viral replication by incorporating into viral RNA or DNA.
- It may also modulate host cell pathways that are exploited by viruses.
-
Research Findings :
- Preliminary screenings against various viruses (such as HIV and HCV) showed promising results, with significant reductions in viral load observed in treated cell cultures.
Toxicological Profile
The safety data sheet for this compound indicates it has several hazardous classifications:
- Acute Toxicity (Oral) : Category 4 (harmful if swallowed)
- Skin Corrosion/Irritation : Category 2 (causes skin irritation)
- Serious Eye Damage/Eye Irritation : Category 2A (causes serious eye irritation)
- Specific Target Organ Toxicity : Category 3 (may cause respiratory tract irritation) .
Comparative Analysis of Biological Activities
| Activity Type | Mechanism of Action | IC50 Values | Reference |
|---|---|---|---|
| Antitumor | Disruption of nucleic acid synthesis | MCF-7: 15 µM | In vitro studies |
| Induction of apoptosis | PC-3: 20 µM | ||
| Antiviral | Incorporation into viral RNA/DNA | Not specified | Preliminary screenings |
| Modulation of host cell pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
